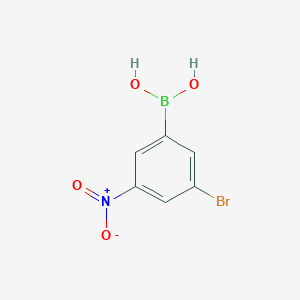

(3-Bromo-5-nitrophenyl)boronic acid

説明

BenchChem offers high-quality (3-Bromo-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-bromo-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCQCRMODYFROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378324 | |

| Record name | 3-Bromo-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-48-8 | |

| Record name | 3-Bromo-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Bromo-5-nitrophenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 380430-48-8

Abstract: This technical guide provides an in-depth exploration of (3-Bromo-5-nitrophenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details the compound's physicochemical properties, provides a validated synthesis protocol, and offers a comprehensive guide to its application in Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind experimental choices, ensuring protocols are both reproducible and adaptable. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.

Introduction: Strategic Importance in Synthesis

(3-Bromo-5-nitrophenyl)boronic acid is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of the boronic acid and the aryl bromide, coupled with the modulating electronic influence of the nitro group. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the aryl bromide provides a site for subsequent functionalization, while the strongly electron-withdrawing nitro group influences the reactivity of the aromatic ring and can serve as a precursor to an amino group, opening avenues for further derivatization.

This unique combination of functional groups makes (3-Bromo-5-nitrophenyl)boronic acid a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Boronic acids, in general, have seen a surge in interest in medicinal chemistry, with several boron-containing drugs approved for clinical use.[3][4][5] The boronic acid functional group can act as a bioisostere for carboxylic acids and is known to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and sensors.[6]

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 380430-48-8 | [7][] |

| Molecular Formula | C₆H₅BBrNO₄ | |

| Molecular Weight | 245.82 g/mol | |

| Appearance | Off-white to yellow powder | N/A |

| Purity | Typically ≥98% | [7] |

Safety and Handling: (3-Bromo-5-nitrophenyl)boronic acid is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of (3-Bromo-5-nitrophenyl)boronic acid

The synthesis of arylboronic acids is a well-established field, with the Miyaura borylation being a prominent method.[6] A common and effective route to (3-Bromo-5-nitrophenyl)boronic acid involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a diboron reagent.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis starting from 1,3-dibromo-5-nitrobenzene. The choice of starting material is strategic, leveraging the differential reactivity of the two bromine atoms, although selective lithiation followed by borylation is a more common approach for this specific transformation.

Reaction Scheme:

Caption: Synthetic workflow for (3-Bromo-5-nitrophenyl)boronic acid.

Materials and Reagents:

-

1,3-Dibromo-5-nitrobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 eq) and anhydrous 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, the pinacol ester of (3-bromo-5-nitrophenyl)boronic acid, can be purified by flash column chromatography on silica gel. The pinacol ester is then hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) followed by extraction and purification.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized (3-Bromo-5-nitrophenyl)boronic acid. The following are expected spectroscopic data based on the structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons in the downfield region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band), N-O stretching vibrations of the nitro group, and C-Br stretching.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. (3-Bromo-5-nitrophenyl)boronic acid is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing nitro group on the phenylboronic acid can influence the rate of transmetalation. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[10][11]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of (3-Bromo-5-nitrophenyl)boronic acid with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]

Materials and Reagents:

-

(3-Bromo-5-nitrophenyl)boronic acid (1.1 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (argon or nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide, (3-Bromo-5-nitrophenyl)boronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent system.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif derived from (3-Bromo-5-nitrophenyl)boronic acid is present in a variety of compounds explored in medicinal chemistry. The biaryl structures synthesized via Suzuki-Miyaura coupling are common scaffolds in drug candidates.[1] Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized to introduce pharmacophoric groups or to modulate the physicochemical properties of the molecule. The bromine atom can also be a site for further cross-coupling reactions, allowing for the synthesis of more complex, three-dimensional structures. The inherent properties of boronic acids as enzyme inhibitors also make this class of compounds attractive for drug discovery efforts.[12]

Conclusion

(3-Bromo-5-nitrophenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its distinct functional groups allow for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is key to achieving high yields and purity.

References

-

BoronPharm. (3-BROMO-5-NITROPHENYL)BORONIC ACID. Available from: [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Talukdar, et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry.

- António, M., et al. (2020).

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- Silva, F., et al. (2020).

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- MDPI. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules.

- National Institutes of Health. (2021).

-

PubChem. 3-Bromo-5-nitrobenzoic acid. Available from: [Link]

- ResearchGate. (2025, August 6).

- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry.

-

Howei Pharm. Contact-CMO,CDMO,Custom Synthesis. Available from: [Link]

-

VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography. Available from: [Link]

-

Autech Industry Co.,Limited. (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7. Available from: [Link]

-

PubChem. 3-Nitrophenylboronic Acid. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. boronpharm.com [boronpharm.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

(3-Bromo-5-nitrophenyl)boronic acid molecular weight

An In-depth Technical Guide: (3-Bromo-5-nitrophenyl)boronic acid

Abstract

(3-Bromo-5-nitrophenyl)boronic acid is a pivotal trifunctional chemical scaffold with significant utility in medicinal chemistry, organic synthesis, and materials science. Its unique architecture, featuring a reactive boronic acid moiety, a strategically positioned bromo group amenable to cross-coupling, and an electron-withdrawing nitro group, presents a powerful platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its physicochemical properties, robust synthesis and purification protocols, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.

Physicochemical Properties and Structural Attributes

(3-Bromo-5-nitrophenyl)boronic acid is an aromatic organic compound whose utility is derived from the distinct reactivity of its three functional groups. The boronic acid group is a cornerstone of modern organic synthesis, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[1][2] The bromine atom provides a second, orthogonal handle for a wide array of cross-coupling reactions, while the nitro group acts as a powerful electron-withdrawing group and a precursor for conversion into other functionalities, such as an amine.

The key quantitative and qualitative properties of this compound are summarized below for rapid reference and experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 245.82 g/mol | [3][4] |

| CAS Number | 380430-48-8 | [3][4] |

| Molecular Formula | C₆H₅BBrNO₄ | [4] |

| Melting Point | 238-248 °C | [4] |

| Density | 1.85 g/cm³ | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Storage Conditions | Keep Cold, Sealed in Dry | [4][6] |

Expert Insight: The relatively high melting point suggests a stable crystalline lattice, which is advantageous for long-term storage and handling. However, like many boronic acids, it is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer). Therefore, storage in a desiccated, inert atmosphere is crucial to maintain its integrity and ensure stoichiometric accuracy in reactions.

Synthesis, Purification, and Characterization

The synthesis of (3-Bromo-5-nitrophenyl)boronic acid is typically achieved from commercially available 1,3-dibromo-5-nitrobenzene. The strategy involves a selective halogen-metal exchange followed by quenching with a boron electrophile.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a standard and reliable method for the gram-scale synthesis of the title compound. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

-

1,3-dibromo-5-nitrobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Triisopropyl borate

-

Hydrochloric Acid (HCl), 3 M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. The system is flushed with argon to ensure an inert atmosphere.

-

Causality: Organolithium reagents like n-BuLi are extremely reactive with atmospheric water and oxygen. An inert atmosphere is mandatory to prevent quenching of the reagent and ensure the reaction proceeds to completion.

-

-

Initial Charging: 1,3-dibromo-5-nitrobenzene (1.0 eq) is dissolved in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Causality: The halogen-metal exchange is highly exothermic and rapid. Low temperature is critical to control the reaction rate, prevent side reactions such as unwanted metallation at other positions, and ensure selective mono-lithiation.

-

-

Lithiation: n-BuLi (1.05 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Causality: The borate ester is the electrophile that traps the newly formed aryllithium species. Adding it at low temperature prevents side reactions. The slow warming allows the reaction to proceed to completion.

-

-

Aqueous Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 3 M HCl until the pH is acidic (pH ~2). The mixture is stirred vigorously for 1 hour.

-

Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.

-

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Recrystallization: The crude solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (3-Bromo-5-nitrophenyl)boronic acid.

Self-Validation through Characterization:

-

¹H NMR: Confirm the presence of aromatic protons with the expected splitting pattern and integration. The boronic acid proton (B(OH)₂) often appears as a broad singlet.

-

Mass Spectrometry: Verify the molecular weight, observing the characteristic isotopic pattern for a bromine-containing compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Bromo-5-nitrophenyl)boronic acid is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[7] This reaction is a cornerstone of modern synthetic chemistry, particularly in the assembly of biaryl structures prevalent in pharmaceuticals.[8]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of (3-Bromo-5-nitrophenyl)boronic acid with a generic aryl iodide.

Materials:

-

(3-Bromo-5-nitrophenyl)boronic acid (1.2 eq)

-

Aryl Iodide (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the aryl iodide, (3-Bromo-5-nitrophenyl)boronic acid, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is essential for catalytic efficiency.[12]

-

-

Solvent and Catalyst Addition: Add the deoxygenated dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Causality: The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. The aqueous solvent system is often beneficial for dissolving the base and facilitating the reaction.[10]

-

-

Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery

Boronic acids are recognized as privileged structures in medicinal chemistry, with several FDA-approved drugs containing this moiety.[2][13] (3-Bromo-5-nitrophenyl)boronic acid is an exceptionally valuable starting point in drug discovery campaigns due to its trifunctional nature, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration.

Key Roles:

-

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a powerful warhead for designing targeted inhibitors.[13][14]

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and structural handles make it an ideal fragment for screening against biological targets. Hits can be elaborated by coupling at the bromo position or modifying the nitro group.

-

Scaffold Decoration: The molecule serves as a central scaffold where diversity can be introduced sequentially. For instance, a Suzuki-Miyaura coupling can be performed at the boronic acid position, followed by a different coupling reaction (e.g., Sonogashira or Buchwald-Hartwig) at the bromo position.

Caption: A conceptual workflow for fragment-based drug discovery.

Safety and Handling

(3-Bromo-5-nitrophenyl)boronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

(3-Bromo-5-nitrophenyl)boronic acid is more than a simple chemical reagent; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it indispensable. For researchers in drug discovery and materials science, this compound offers a robust platform for generating molecular diversity and developing novel functional molecules. The protocols and insights provided in this guide are intended to empower scientists to fully harness the synthetic potential of this valuable building block.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PubChem. 3-Bromo-5-nitrophenol. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Drug Discovery and Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PR Newswire. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

-

PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Autech Industry Co.,Limited. (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. (3-BROMO-5-NITROPHENYL)BORONIC ACID | VSNCHEM [vsnchem.com]

- 4. echemi.com [echemi.com]

- 5. 3-Nitrophenylboronic acid | 13331-27-6 [chemicalbook.com]

- 6. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

(3-Bromo-5-nitrophenyl)boronic acid physical properties

An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)boronic acid: Properties, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-nitrophenyl)boronic acid is a substituted aromatic boronic acid that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature—possessing a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a nitro group that acts as a powerful electron-withdrawing group and a synthetic handle for conversion to an amine—makes it a highly versatile reagent. This guide provides an in-depth overview of its core physical properties, safety protocols, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective use in research and drug development.

Core Physical and Chemical Properties

(3-Bromo-5-nitrophenyl)boronic acid is typically a solid at room temperature, appearing as an off-white or light yellow powder. The presence of the polar nitro and boronic acid groups suggests solubility in polar organic solvents. While quantitative solubility data is not extensively published, its use in reaction systems containing solvents like dioxane, ethanol, and water points to at least moderate solubility in these media.[1][2]

A summary of its key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 380430-48-8 | [3][4] |

| Molecular Formula | C₆H₅BBrNO₄ | [3] |

| Molecular Weight | 245.82 g/mol | [3] |

| Melting Point | 238-248 °C | |

| Boiling Point | 404.8 °C at 760 mmHg | |

| Density | 1.85 g/cm³ | |

| Flash Point | 198.6 °C | |

| Refractive Index | 1.629 |

Safety, Handling, and Storage

As with many boronic acids and nitroaromatic compounds, proper handling of (3-Bromo-5-nitrophenyl)boronic acid is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Protocol:

-

Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to approved standards.

-

Avoidance of Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid dust formation during handling.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, especially before breaks and at the end of the workday.

Storage Conditions: To maintain chemical integrity, (3-Bromo-5-nitrophenyl)boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration is often recommended for long-term storage.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Bromo-5-nitrophenyl)boronic acid in drug discovery and development lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of complex biaryl molecules.

Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for success and is dictated by the electronic properties of the coupling partners. The electron-withdrawing nitro group on (3-Bromo-5-nitrophenyl)boronic acid can influence the rate of transmetalation, a key step in the cycle.

The catalytic cycle is illustrated below.

Representative Experimental Protocol

This protocol is a generalized starting point for the coupling of (3-Bromo-5-nitrophenyl)boronic acid with a generic aryl bromide. Optimization of the base, ligand, and temperature may be required for specific substrates.

Materials:

-

(3-Bromo-5-nitrophenyl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide (1.0 eq.), (3-Bromo-5-nitrophenyl)boronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.) to an oven-dried reaction flask equipped with a stir bar.

-

Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Causality and Troubleshooting

-

Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Thoroughly deoxygenating the reaction is crucial for catalytic turnover.[5]

-

Role of the Base: The base is not merely a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the critical transmetalation step.[5][6]

-

Common Side Reactions:

-

Protodeboronation: The boronic acid group is cleaved and replaced by a hydrogen atom. This can be minimized by ensuring the base is fully dissolved and not using excessively high temperatures.[5]

-

Homocoupling: Two molecules of the boronic acid couple together. This is often an issue if the oxidative addition step is slow relative to other processes. A well-chosen ligand can often mitigate this.[5]

-

Analytical Characterization

Confirming the identity and purity of (3-Bromo-5-nitrophenyl)boronic acid is achieved through standard analytical techniques.

-

Melting Point: A sharp melting point range close to the literature value (238-248 °C) is a good indicator of purity.

-

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), strong asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would show three distinct signals corresponding to the protons on the phenyl ring. The strong electron-withdrawing effects of the nitro and bromo groups would shift these protons downfield. A broad singlet corresponding to the B(OH)₂ protons would also be present, which is exchangeable with D₂O.

-

¹³C NMR: Six signals would be expected for the aromatic carbons, with the carbon attached to the boron atom showing characteristic coupling.

-

-

Mass Spectrometry (MS): Analysis of boronic acids by mass spectrometry can be challenging but is achievable. Electrospray ionization (ESI) in negative mode can detect the deprotonated molecular ion [M-H]⁻.[8] Derivatization techniques are sometimes employed to improve ionization and detection.[9]

Conclusion

(3-Bromo-5-nitrophenyl)boronic acid is a powerful and versatile reagent for synthetic chemists, particularly those in the field of drug discovery. Its trifunctional nature allows for strategic and sequential bond-forming operations, enabling the construction of complex molecular architectures. A thorough understanding of its physical properties, adherence to strict safety protocols, and a nuanced approach to its application in Suzuki-Miyaura coupling are paramount to leveraging its full synthetic potential.

References

-

Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.

-

Benchchem. Troubleshooting Low Yield in Suzuki Coupling with 3-Bromo-5-propoxyphenylboronic acid.

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

-

PubChem. 3-Nitrophenylboronic Acid.

-

Organic Chemistry Portal. Suzuki Coupling.

-

VSNCHEM. (3-BROMO-5-NITROPHENYL)BORONIC ACID.

-

Echemi. (3-bromo-5-nitrophenyl)boronic acid.

-

Chemrio. 3-Bromo-5-nitrophenylboronic acid.

-

Smolecule. Buy 3-Nitrophenylboronic acid | 13331-27-6.

-

NIST. Benzeneboronic acid, m-nitro-.

-

Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.

-

Wang, Y. et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. (3-BROMO-5-NITROPHENYL)BORONIC ACID | VSNCHEM [vsnchem.com]

- 4. 3-Bromo-5-nitrophenylboronic acid | Chemrio [chemrio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Benzeneboronic acid, m-nitro- [webbook.nist.gov]

- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(3-Bromo-5-nitrophenyl)boronic acid chemical structure

An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications

As a key functionalized building block in modern organic synthesis, (3-Bromo-5-nitrophenyl)boronic acid offers a unique combination of reactive sites. The presence of a boronic acid moiety, a bromine atom, and a nitro group on a single aromatic scaffold allows for sequential, regioselective modifications, making it an invaluable intermediate for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and core applications, with a focus on the causality behind experimental choices and protocols.

Physicochemical and Structural Properties

(3-Bromo-5-nitrophenyl)boronic acid is a solid at room temperature, possessing a distinct substitution pattern that dictates its reactivity. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions. The bromine atom provides a secondary, orthogonal site for similar transformations, while the strongly electron-withdrawing nitro group significantly modulates the electronic properties of the aromatic ring. This influences the reactivity of both the boronic acid and the bromide in subsequent reactions.

Table 1: Core Properties of (3-Bromo-5-nitrophenyl)boronic acid

| Property | Value | Source |

| CAS Number | 380430-48-8 | [1][2] |

| Molecular Formula | C₆H₅BBrO₄ | [1] |

| Molecular Weight | 245.82 g/mol | [1] |

| IUPAC Name | (3-Bromo-5-nitrophenyl)boronic acid | N/A |

| Appearance | Typically a white to light-yellow powder | General knowledge |

| Canonical SMILES | B(C1=CC(=CC(=C1)Br)[O-])(O)O | N/A |

Synthesis and Purification

The synthesis of (3-bromo-5-nitrophenyl)boronic acid is most effectively achieved via a palladium-catalyzed Miyaura borylation reaction. This method offers high functional group tolerance, proceeding under relatively mild conditions, which is crucial given the presence of the sensitive nitro group. The logical precursor for this transformation is 1,3-dibromo-5-nitrobenzene, allowing for a selective C-B bond formation at one of the C-Br sites.

Causality in Synthetic Design:

The choice of the Miyaura borylation over traditional methods like Grignard formation followed by quenching with a borate ester is deliberate.[3] The Grignard route is often incompatible with electrophilic functional groups like nitro groups. The palladium-catalyzed approach circumvents this limitation entirely.[4][5] The use of a weak base like potassium acetate (KOAc) is critical; it is sufficient to facilitate the catalytic cycle but not strong enough to promote undesired side reactions, such as a competitive Suzuki coupling of the newly formed boronic acid.[4][6]

Caption: Workflow for the synthesis of (3-Bromo-5-nitrophenyl)boronic acid.

Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure adapted from established methods for aryl halides.[4][7]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1,3-dibromo-5-nitrobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), (0.03 eq., 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product (a pinacol ester) can be purified by flash column chromatography on silica gel.

-

Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed with an aqueous acid (e.g., HCl) in a solvent like THF or acetone.

Spectroscopic and Analytical Characterization

Direct analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers (boroxines).[8][9] Therefore, analysis is often performed on their ester derivatives or using specific ionization techniques.

Table 2: Expected Analytical Signatures for (3-Bromo-5-nitrophenyl)boronic acid

| Technique | Expected Features | Rationale |

| ¹H NMR | δ 8.0-8.8 ppm: Three aromatic protons appearing as multiplets (e.g., t, dd). δ ~8.5 ppm (broad s): Two protons from the B(OH)₂ group; signal may exchange with D₂O.[10] | The strong electron-withdrawing effects of the -NO₂ and -Br groups deshield the aromatic protons, shifting them significantly downfield.[11][12] The B(OH)₂ protons are acidic and often appear as a broad singlet.[10] |

| FTIR | ~3300-3200 cm⁻¹ (broad): O-H stretching. ~1530 & 1350 cm⁻¹ (strong): Asymmetric & symmetric N-O stretching of the nitro group. ~1600-1450 cm⁻¹: Aromatic C=C stretching. ~1350 cm⁻¹: B-O stretching.[13] ~1000-700 cm⁻¹: C-Br and C-H out-of-plane bending.[14][15] | Each functional group provides a characteristic vibrational frequency, allowing for structural confirmation. The broad O-H and strong N-O stretches are particularly diagnostic. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 243.8/245.8: Deprotonated molecular ion showing characteristic isotopic pattern for bromine. Fragment Ions: Loss of water [M-H-H₂O]⁻. Formation of BO⁻ and BO₂⁻ fragments is common in boronic acid fragmentation.[16] | Electrospray ionization in negative mode (ESI-) is well-suited for acidic molecules. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) provides a definitive isotopic signature.[17] |

Key Reactions and Applications: The Suzuki-Miyaura Coupling

The primary utility of (3-bromo-5-nitrophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel prize-winning method for C-C bond formation.[18][19] This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[20]

Mechanistic Insights & Substituent Effects

The Suzuki reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[21][22]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of an aryl halide.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[23]

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electronic nature of the substituents on the boronic acid plays a crucial role. Electron-withdrawing groups, like the nitro group in our title compound, decrease the nucleophilicity of the aryl group. This can slow down the transmetalation step, which is often the rate-determining step of the cycle.[24] Consequently, reactions involving (3-bromo-5-nitrophenyl)boronic acid may require more forcing conditions or highly active catalyst systems to achieve good yields.[25]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), (3-bromo-5-nitrophenyl)boronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[7]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Execution: Heat the reaction mixture (typically 80-110 °C) until TLC or LC-MS analysis indicates consumption of the limiting reagent.

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and boron byproducts.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.

Safety, Handling, and Storage

(3-Bromo-5-nitrophenyl)boronic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[26]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Prevent dust formation during transfer.[26]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration and storage under an inert atmosphere are recommended to prevent potential degradation or dehydration.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(3-Bromo-5-nitrophenyl)boronic acid is a highly functionalized and strategic building block for organic synthesis. Its true value lies in the orthogonal reactivity of its three key features: the boronic acid for Suzuki couplings, the bromide for subsequent cross-couplings or other substitutions, and the nitro group which can be reduced to an amine for further derivatization. Understanding the electronic impact of these groups is paramount to designing successful synthetic strategies, particularly in the context of its most common application, the Suzuki-Miyaura reaction. With careful handling and optimized reaction conditions, this reagent provides a powerful tool for the efficient construction of complex molecular architectures.

References

-

The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4038. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. Conference Paper. Available at: [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Analytical Methods, 4(9), 2732-2738. Available at: [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available at: [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Preprint. Available at: [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Miyaura borylation. (n.d.). Wikipedia. Retrieved from [Link]

-

The scope of Suzuki cross-coupling reactions with different substituents. (2017). ResearchGate. Available at: [Link]

-

Ashenhurst, J. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Available at: [Link]

-

ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). University of Jyväskylä. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved from [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. Available at: [Link]

-

Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). RSC Advances. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Carboxy-5-nitrophenylboronic acid. (n.d.). Boron Molecular. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. (3-BROMO-5-NITROPHENYL)BORONIC ACID | 380430-48-8 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. Suzuki Coupling [organic-chemistry.org]

- 24. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. | Semantic Scholar [semanticscholar.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. echemi.com [echemi.com]

Introduction: A Trifunctional Linchpin for Advanced Synthesis

An In-depth Technical Guide on the Synthesis of (3-Bromo-5-nitrophenyl)boronic acid

(3-Bromo-5-nitrophenyl)boronic acid is a pivotal synthetic intermediate, strategically equipped with three distinct functional groups that offer orthogonal reactivity. This molecular architecture—featuring a boronic acid, a bromo substituent, and a nitro group—makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science. The boronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][2] The bromo group provides a secondary handle for sequential cross-coupling reactions, enabling the programmed assembly of complex biaryl and terphenyl structures.[3] Concurrently, the electron-withdrawing nitro group modulates the electronic properties of the phenyl ring and serves as a versatile precursor for conversion into other functionalities, such as amines.

This guide, designed for chemists and drug development professionals, provides a comprehensive exploration of the synthetic routes to (3-Bromo-5-nitrophenyl)boronic acid. We will delve into the mechanistic underpinnings of the most effective synthetic strategy, present detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, ensuring a robust and reproducible synthesis.

Chapter 1: Strategic Blueprint for Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach to (3-Bromo-5-nitrophenyl)boronic acid involves the disconnection of the carbon-boron bond. This strategy points to an aryl halide precursor, where a bromine atom is selectively replaced by the boronic acid group. The most commercially accessible and logical starting material for this transformation is 1,3-dibromo-5-nitrobenzene .

Caption: Retrosynthetic pathway for (3-Bromo-5-nitrophenyl)boronic acid.

The Core Challenge: Selective Mono-functionalization

The primary synthetic challenge lies in achieving selective mono-borylation of 1,3-dibromo-5-nitrobenzene. The two bromine atoms, while chemically similar, can be differentiated through careful control of reaction stoichiometry and conditions.[4] The goal is to replace one bromine atom with a boronic acid (or its ester equivalent) while preserving the second for subsequent synthetic manipulations. The electron-withdrawing nitro group influences the reactivity of the C-Br bonds, making this substrate an ideal candidate for controlled functionalization.[3]

Strategic Choice: Palladium-Catalyzed Borylation over Classical Methods

While classical methods for boronic acid synthesis exist, such as the reaction of a Grignard or organolithium reagent with a trialkyl borate, these routes are often incompatible with sensitive functional groups.[5][6] The strongly nucleophilic and basic nature of these organometallic reagents can lead to undesired side reactions with the electrophilic nitro group.

In contrast, the Miyaura borylation reaction , a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, offers a superior alternative.[4][7] Its mild reaction conditions and high functional group tolerance make it the method of choice for complex substrates like 1,3-dibromo-5-nitrobenzene.[8] This process allows for the clean and selective formation of the C-B bond without disturbing the nitro functionality.

Chapter 2: The Miyaura Borylation Route: Mechanism and Optimization

The Miyaura borylation enables the synthesis of boronate esters by coupling aryl halides with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][7] The resulting boronate esters are stable, easily purified, and can be used directly in subsequent Suzuki couplings or hydrolyzed to the corresponding boronic acids.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle for the Miyaura Borylation reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,3-dibromo-5-nitrobenzene to form a Pd(II) intermediate.[3]

-

Transmetalation : A boron-alkoxide species, formed by the reaction of B₂pin₂ with the base (e.g., potassium acetate, KOAc), transfers the boronate group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[7]

-

Reductive Elimination : The aryl group and the boronate ester are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Optimizing Reaction Parameters

The success of the selective mono-borylation hinges on the careful selection of reagents and conditions.

| Parameter | Selection & Rationale | Impact on Reaction |

| Starting Material | 1,3-dibromo-5-nitrobenzene (1.0 eq.) | The electrophilic nature of the C-Br bonds is enhanced by the nitro group. |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.2 eq.) | A slight excess is used to drive the reaction to completion. Using a large excess risks di-borylation. |

| Palladium Catalyst | PdCl₂(dppf) or Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[9] |

| Base | Potassium Acetate (KOAc) or Potassium Phosphate (K₃PO₄) | Crucial for success. A moderately weak base activates the diboron reagent but is not strong enough to promote significant competing Suzuki homocoupling of the product.[7] |

| Solvent | Anhydrous, degassed Dioxane or Toluene | Aprotic polar solvents are typically used to ensure solubility of all components. Rigorous degassing is essential to prevent catalyst oxidation.[9] |

| Temperature | 80 - 100 °C | Provides the necessary thermal energy to overcome activation barriers in the catalytic cycle. |

Chapter 3: Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol ester of (3-Bromo-5-nitrophenyl)boronic acid, which is a stable and easily handled intermediate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Methodology

Reagents & Equipment:

-

1,3-dibromo-5-nitrobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous and degassed

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,3-dibromo-5-nitrobenzene (1.0 mmol, 281 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), PdCl₂(dppf) (0.03 mmol, 22 mg, 3 mol%), and anhydrous potassium acetate (1.5 mmol, 147 mg).

-

Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Reaction Execution : Seal the flask and place the reaction mixture in a preheated oil bath at 90 °C. Stir vigorously for 12-18 hours.

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots, to confirm the consumption of the starting material.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(3-bromo-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Chapter 4: Characterization and Safety

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR : Will show characteristic aromatic proton signals for the 1,3,5-substituted ring pattern and a distinct singlet for the twelve equivalent methyl protons of the pinacol group around 1.3-1.4 ppm.

-

¹³C NMR : Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to the product's mass, confirming its identity.

Safety Considerations

-

Handling : All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Safety glasses, laboratory coats, and appropriate chemical-resistant gloves are mandatory.

-

Reagent Hazards : Palladium catalysts are toxic and should be handled with care. Anhydrous solvents like dioxane can form explosive peroxides and should be handled appropriately. 1,3-dibromo-5-nitrobenzene is an irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Inert Atmosphere : Reactions under inert gas are necessary to prevent catalyst degradation and potential side reactions.[9]

Conclusion

The palladium-catalyzed Miyaura borylation of 1,3-dibromo-5-nitrobenzene provides a reliable and high-yielding route to (3-Bromo-5-nitrophenyl)boronic acid (via its stable pinacol ester). The key to a successful synthesis is the strategic selection of a mild base to prevent side reactions and the use of an appropriate palladium catalyst system under strictly anhydrous and anaerobic conditions. This technical guide provides the foundational knowledge and a practical, step-by-step protocol to empower researchers to confidently synthesize this versatile trifunctional building block, opening avenues for the development of novel pharmaceuticals and advanced materials.

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Miyaura borylation. Retrieved from [Link]

- Piras, M., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(15), 8263.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-nitrophenylboronic acid. Retrieved from [Link]

- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (3-Bromo-5-nitrophenyl)boronic acid for Researchers and Drug Development Professionals

Introduction: A Versatile Reagent for Drug Discovery

(3-Bromo-5-nitrophenyl)boronic acid is a trifunctional synthetic intermediate of significant interest to researchers in drug discovery and development. Its unique molecular architecture, featuring a boronic acid moiety, a bromine atom, and a nitro group on a phenyl ring, offers a versatile platform for the construction of complex molecular scaffolds. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1] The bromine atom provides an additional reactive handle for subsequent cross-coupling or other transformations, while the nitro group can be readily reduced to an amine, opening avenues for a wide array of further chemical modifications. This guide delves into the commercial landscape, practical considerations for its use, and its application in the synthesis of biologically active molecules.

Commercial Availability and Physicochemical Properties

(3-Bromo-5-nitrophenyl)boronic acid is readily available from a range of chemical suppliers, ensuring a stable supply for research and development needs.

Table 1: Commercial Supplier Overview

| Supplier | Purity | Notes |

| GlobalChemMall | Inquiry for details | Manufacturer and supplier based in China. |

| Chemrio | Inquiry for details | - |

| BLD Pharm | Typically ≥98% (for similar boronic acids) | Offers a range of related boronic acid derivatives.[2] |

| Echemi | Inquiry for details | Connects with various traders and manufacturers.[3] |

Physicochemical Properties:

-

CAS Number: 380430-48-8

-

Molecular Formula: C₆H₅BBrNO₄

-

Molecular Weight: 245.82 g/mol

-

Appearance: Typically an off-white to yellow solid.

-

Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).

It is crucial for researchers to be aware that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This can sometimes lead to broader peaks in NMR spectra. Running the sample in a deuterated solvent that can break up the trimer, such as deuterated methanol (CD₃OD), is often recommended for cleaner spectra.[4]

Synthesis and Potential Impurities

Understanding the synthetic route to (3-Bromo-5-nitrophenyl)boronic acid is critical for anticipating potential impurities that could impact downstream reactions. A common synthetic approach involves the bromination of a nitrophenyl precursor followed by conversion to the boronic acid.

A plausible synthetic route starts from 1-bromo-3,5-dinitrobenzene.[5] One of the nitro groups can be selectively reduced to an amine, followed by a Sandmeyer-type reaction to introduce the boronic acid functionality. Alternatively, a more direct route may involve the borylation of a suitably protected 3-bromo-5-nitroaniline derivative.

Another potential starting material is 3-nitrobenzotrifluoride, which can be brominated to yield 1-bromo-3-nitro-5-(trifluoromethyl)benzene.[6] Subsequent conversion of the trifluoromethyl group to a boronic acid would be a more complex transformation. A more likely route involves the nitration of a brominated precursor.

Potential Impurities to Consider:

-

Starting materials: Residual unreacted starting materials such as 1-bromo-3,5-dinitrobenzene or related isomers.

-

Over- or under-brominated species: Impurities with different numbers of bromine atoms on the aromatic ring.

-

Boroxine: The trimeric anhydride of the boronic acid.

-

De-boronated species: (3-Bromo-5-nitrophenyl)benzene, formed by protodeboronation during synthesis or storage.

Rigorous purification, typically by recrystallization or column chromatography, is essential to ensure the high purity required for sensitive downstream applications like palladium-catalyzed cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (3-Bromo-5-nitrophenyl)boronic acid in drug discovery lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[7]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the organohalide, transmetalation of the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of (3-Bromo-5-nitrophenyl)boronic acid with an aryl halide. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.

Materials:

-

(3-Bromo-5-nitrophenyl)boronic acid (1.1 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[9]

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (3-Bromo-5-nitrophenyl)boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The biaryl and heteroaryl scaffolds synthesized using (3-Bromo-5-nitrophenyl)boronic acid are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer.

The 3-bromo-5-nitrophenyl moiety can serve as a versatile starting point for the synthesis of complex kinase inhibitors. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophoric features that enhance binding to the target kinase. The bromine atom can be used in a subsequent cross-coupling reaction to introduce additional diversity and fine-tune the physicochemical properties of the molecule.

A notable example of the utility of a related building block, 3-nitrophenylboronic acid, is in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor DBPR112, a clinical candidate for the treatment of non-small cell lung cancer.[10] This highlights the importance of nitrophenylboronic acids in constructing the core structures of targeted therapies.

Furthermore, the boronic acid functional group itself has been explored as a pharmacophore in its own right, with several FDA-approved drugs containing this moiety. Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.[11]

Conclusion

(3-Bromo-5-nitrophenyl)boronic acid is a commercially available and highly versatile building block for the synthesis of complex organic molecules. Its trifunctional nature provides a rich platform for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its commercial availability, physicochemical properties, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective utilization in the development of novel therapeutics.

References

- Benchchem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.

- GlobalChemMall. (n.d.). 3-Bromo-5-nitrophenylboronic acid. GlobalChemMall.

- Benchchem. (2025). A Comparative Guide to Boronic Acids in the Synthesis of Specific Kinase Inhibitors. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. Benchchem.

- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....

- BLD Pharm. (n.d.). 13331-27-6|3-Nitrophenylboronic acid. BLD Pharm.

- Echemi. (n.d.). (3-bromo-5-nitrophenyl)boronic acid. Echemi.

-

BLDpharm. (n.d.). BD00756175boronic acid - Bulk Product Details. BLDpharm.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.

- Lizhuo. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7. Lizhuo.

- ChemicalBook. (2025). 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2. ChemicalBook.

- M. D. Anderson Cancer Center. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. M. D. Anderson Cancer Center.

- Benchchem. (2025). Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.

- SciSpace. (1962). A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. SciSpace.

- ChemSynthesis. (2025). 1-bromo-3,5-dinitrobenzene - 63460-06-0, C6H3BrN2O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.

- ChemicalBook. (n.d.). 3-Nitrophenylboronic acid synthesis. ChemicalBook.